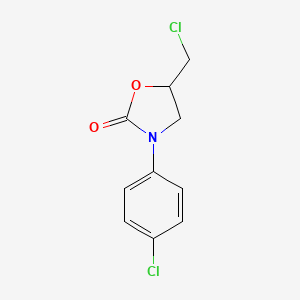

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFFNTWRAIJTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzylamine with chloroacetyl chloride, followed by cyclization with ethylene oxide. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall process can be summarized as follows:

Step 1: Reaction of 4-chlorobenzylamine with chloroacetyl chloride in the presence of triethylamine.

Step 2: Cyclization of the intermediate with ethylene oxide to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction of the oxazolidinone ring can yield different products with potential biological activity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class, known for diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of chloromethyl and chlorophenyl groups in its structure enhances its reactivity and potential for chemical transformations.

Scientific Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry It serves as a building block for synthesizing antibacterial agents, especially those targeting resistant bacterial strains.

- Biological Studies Derivatives of the compound are studied for potential biological activities, including anticancer and antiviral properties.

- Industrial Applications It is used in the synthesis of fine chemicals and intermediates for pharmaceuticals.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include sodium azide, potassium cyanide, and thiols.

- Oxidation Reactions The compound can be oxidized to introduce additional functional groups. Reagents such as potassium permanganate or chromium trioxide can be used.

- Reduction Reactions Reduction of the oxazolidinone ring can yield different products with potential biological activity. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Comparison to Similar Compounds

This compound can be compared to other similar compounds:

- Linezolid Another oxazolidinone with potent antibacterial activity.

- Tedizolid A newer oxazolidinone with enhanced activity against resistant strains.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation. This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Oxazolidinone Core

5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 130641-96-2)

- Structural Differences: The chloromethyl group in the target compound is replaced with an aminomethyl group, and the 4-chlorophenyl substituent is substituted with a 4-methoxyphenyl group.

- The methoxy group on the aryl ring donates electron density via resonance, reducing electrophilicity compared to the chloro substituent.

(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (Linezolid Impurity)

- Structural Differences : The 4-chlorophenyl group is replaced with a 3-fluoro-4-morpholinylphenyl group.

- Impact :

- The morpholine ring introduces a basic nitrogen, increasing solubility and altering pharmacokinetics.

- Fluorine’s electronegativity enhances metabolic stability.

- Applications : This compound is a synthetic impurity of the antibiotic Linezolid, highlighting the importance of stereochemistry (5R configuration) in biological activity .

Heterocyclic Variants

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS: 2735758)

- Structural Differences : The oxazolidin-2-one ring is replaced with a 1,2,4-oxadiazole ring.

- Impact: The oxadiazole ring lacks the carbonyl group of oxazolidinone, reducing hydrogen-bonding capacity. Increased aromaticity enhances thermal stability.

- Applications : Oxadiazoles are explored as bioisosteres for ester or amide groups in drug design, particularly in antiviral agents .

5-(2-Chlorophenyl)-3-ethyl-1,3,4-oxadiazol-2(3H)-one (CAS: 198838-48-1)

- Structural Differences : Features a 1,3,4-oxadiazol-2(3H)-one core with a 2-chlorophenyl and ethyl substituent.

- Impact :

- The ethyl group introduces steric hindrance, affecting receptor binding.

- The 2-chlorophenyl orientation alters π-π stacking interactions compared to the 4-chlorophenyl isomer.

- Applications : Such derivatives are investigated for herbicidal and antifungal activities .

Aryl Substituent Modifications

5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one (CAS: 1256628-06-4)

- Structural Differences : The 4-chlorophenyl group is replaced with a 4,6-dimethylpyrimidin-2-yl group.

- Impact: The pyrimidine ring introduces additional nitrogen atoms, enabling interactions with nucleic acids or enzymes like dihydrofolate reductase.

- Applications : Pyrimidine-containing compounds are prominent in anticancer and antimicrobial drug development .

5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one

- Structural Differences: The oxazolidinone core is replaced with a furan-2(3H)-one ring, and a pyridin-2-ylamino group is appended.

- Impact: The furanone ring’s conjugated system may confer fluorescence or photoactivity. The pyridine moiety introduces metal-chelating properties.

- Applications : Such compounds are studied for E/Z isomerization effects in enamine chemistry and as enzyme inhibitors .

Comparative Data Table

Research Findings and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (as in the target compound) enhance electrophilicity, favoring reactions like SN2 substitutions, whereas methoxy or morpholine groups improve solubility and metabolic stability .

- Heterocycle Influence: Oxazolidinones are preferred for hydrogen-bonding interactions in enzyme inhibition, while oxadiazoles offer metabolic resistance and aromatic stacking .

- Biological Activity : Pyrimidine and pyridine derivatives exhibit enhanced anticancer and antibacterial activities due to their ability to mimic nucleic acid bases or chelate metal ions .

Biological Activity

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are primarily recognized for their antibacterial properties. This compound has garnered attention due to its structural features that enhance its biological activity, particularly against resistant bacterial strains.

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with chloroacetyl chloride, followed by cyclization with ethylene oxide. The reaction conditions often require a base such as triethylamine to neutralize hydrochloric acid produced during the process. The overall synthetic route can be summarized as follows:

- Reaction of 4-chlorobenzylamine with chloroacetyl chloride in the presence of triethylamine.

- Cyclization with ethylene oxide to form the oxazolidinone ring.

This compound's structure includes a chloromethyl group and a chlorophenyl group, which contribute to its reactivity and potential for various chemical transformations.

The primary mechanism by which this compound exerts its antibacterial effects is through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein elongation. This mechanism is similar to that of other oxazolidinones like linezolid, making it a valuable candidate for treating infections caused by resistant strains .

Antibacterial Activity

The compound has shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its derivatives are being explored for their potential in overcoming antibiotic resistance, which is a growing concern in clinical settings.

Anticancer and Antiviral Properties

Research indicates that derivatives of this compound may possess anticancer and antiviral properties. Studies have demonstrated that certain modifications to the oxazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial pathway activation .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Assays : In vitro tests have shown that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics.

- Cytotoxicity Tests : Research involving human cancer cell lines has revealed that derivatives can effectively inhibit cell proliferation and induce apoptosis. For example, one study reported an IC50 value in the low micromolar range for specific derivatives against breast cancer cells .

Comparison with Similar Compounds

| Compound Name | Structure | Activity | Notes |

|---|---|---|---|

| Linezolid | Oxazolidinone | Antibacterial | Effective against Gram-positive bacteria |

| Tedizolid | Oxazolidinone | Enhanced activity | Improved efficacy against resistant strains |

| This compound | Oxazolidinone | Antibacterial, anticancer | Unique chlorinated substituents enhance reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.